molecular formula C8H12BN3O3 B1487495 2-Morpholinopyrimidin-5-ylboronic acid CAS No. 870521-33-8

2-Morpholinopyrimidin-5-ylboronic acid

Cat. No. B1487495
M. Wt: 209.01 g/mol
InChI Key: KFYQOIHLZBDFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholinopyrimidin-5-ylboronic acid, commonly referred to as 2M5B, is an organic compound belonging to the class of boronic acids. It is a colorless solid that is soluble in water and some organic solvents. 2M5B is a versatile compound, with a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. This article will discuss the synthesis of 2M5B, its mechanism of action, its scientific research applications, the biochemical and physiological effects of 2M5B, the advantages and limitations for lab experiments, and potential future directions for research.

Scientific Research Applications

Synthesis and Medicinal Chemistry

2-Morpholinopyrimidin-5-ylboronic acid and its derivatives are explored in the field of medicinal chemistry for their potential as intermediates in the synthesis of various biologically active compounds. These compounds are instrumental in the development of inhibitors and agents with potential therapeutic applications. For example, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives has been reported, which showed inhibition of tumor necrosis factor alpha and nitric oxide, indicating their potential in anti-inflammatory and anticancer therapy (H. Lei et al., 2017). Furthermore, compounds like 3-oxabicyclo[4.1.0]heptane, a non-nitrogen containing morpholine isostere, have been discovered for their application in novel inhibitors of the PI3K-AKT-mTOR pathway, crucial for cancer treatment (H. Hobbs et al., 2019).

Antimicrobial Activity

Several studies have focused on the antimicrobial potential of morpholinopyrimidin derivatives. Synthesis of new quinoline-based derivatives endowed with broad-spectrum antimicrobial potency, including morpholinopyrimidin analogs, has demonstrated significant activity against various microbial strains, suggesting their potential as novel antimicrobial agents (N. Desai et al., 2012).

Enzyme Inhibition

Morpholinopyrimidin compounds have been investigated for their enzyme inhibitory activities, notably as glucosidase inhibitors with antioxidant activity. Such compounds hold promise for the treatment of diabetes and oxidative stress-related diseases (M. Özil et al., 2018).

Radiopharmaceutical Applications

Initial investigations into radiolabeled morpholinos, a class related to morpholinopyrimidin, have explored their use in diagnostic imaging and targeted therapy, particularly in nuclear medicine for tracking and treating diseases (Kennedy Mangera et al., 2001).

properties

IUPAC Name

(2-morpholin-4-ylpyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BN3O3/c13-9(14)7-5-10-8(11-6-7)12-1-3-15-4-2-12/h5-6,13-14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYQOIHLZBDFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676914
Record name [2-(Morpholin-4-yl)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinopyrimidin-5-ylboronic acid

CAS RN

870521-33-8
Record name [2-(Morpholin-4-yl)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Morpholinopyrimidine-5-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-chloropyrimidin-5-ylboronic acid (3 g, 19.0 mmol), morpholine (1.66 mL, 19 mmol) and triethylamine (1.67 mL, 19.19 mmol) in EtOH (20 mL) was stirred at 80° C. for 5 h. LCMS indicated completion of the reaction. The reaction mixture was concentrated in vacuo and the residue was taken up in ethanol (approximately 5 mL). Diethyl ether was added, and the triethylamine hydrochloride salt that crystallised out was filtered and discarded. The filtrate was concentrated in vacuo and water (approximately 10 mL) was added. The mixture was placed in a refrigerator for 1 h, after which time the resulting solid was filtered off, washed with the minimum amount of water and dried by suction, to give the title compound (2.7 g, 68%) as an off-white solid. δH (DMSO-d6) 8.64 (s, 2H), 8.08 (s, 2H), 3.73 (m, 4H), 3.65 (m, 4H). LCMS (ES+) 210 (M+H)+, RT 0.15 minutes.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.66 mL
Type
reactant
Reaction Step One
Quantity
1.67 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Morpholinopyrimidin-5-ylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Morpholinopyrimidin-5-ylboronic acid
Reactant of Route 3
Reactant of Route 3
2-Morpholinopyrimidin-5-ylboronic acid
Reactant of Route 4
Reactant of Route 4
2-Morpholinopyrimidin-5-ylboronic acid
Reactant of Route 5
2-Morpholinopyrimidin-5-ylboronic acid
Reactant of Route 6
Reactant of Route 6
2-Morpholinopyrimidin-5-ylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.